molecular formula C8H9ClN2O B1517383 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1174311-14-8

5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No.: B1517383
CAS No.: 1174311-14-8
M. Wt: 184.62 g/mol
InChI Key: CDAUXPHBVXWTNN-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride is a chemical compound with the molecular formula C8H9ClN2O. It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring a cyclopropyl group at the 5-position and a carbonyl chloride group at the 3-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride typically involves the following steps:

  • Formation of 1-methyl-1H-pyrazole-3-carbonyl chloride: This can be achieved by reacting 1-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions.

  • Cyclopropylation: The resulting 1-methyl-1H-pyrazole-3-carbonyl chloride is then subjected to cyclopropanation using a suitable cyclopropylating agent, such as cyclopropylmagnesium bromide, in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or esters.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can occur at the carbonyl chloride group, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) or alcohols can be used for substitution reactions.

Major Products Formed:

  • Carboxylic Acids: Resulting from oxidation reactions.

  • Amines: Formed through reduction reactions.

  • Amides and Esters: Produced via nucleophilic substitution reactions.

Scientific Research Applications

5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It can be utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 1-Methyl-1H-pyrazole-3-carbonyl chloride: Lacks the cyclopropyl group.

  • 5-Cyclopropyl-1H-pyrazole-3-carbonyl chloride: Lacks the methyl group at the 1-position.

  • 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but different functional groups.

Uniqueness: 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carbonyl chloride is unique due to the presence of both the cyclopropyl and methyl groups, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-cyclopropyl-1-methylpyrazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-7(5-2-3-5)4-6(10-11)8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAUXPHBVXWTNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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